

# effect of pH on the quantitative precipitation of nickel dimethylglyoxime

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## Compound of Interest

Compound Name: Nickel dimethylglyoxime

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## Technical Support Center: Nickel Dimethylglyoxime Precipitation

This guide provides troubleshooting advice and answers to frequently asked questions regarding the effect of pH on the quantitative precipitation of nickel with dimethylglyoxime (DMG).

## Frequently Asked Questions (FAQs)

### Q1: What is the optimal pH for the quantitative precipitation of nickel dimethylglyoxime?

For quantitative precipitation of the **nickel dimethylglyoxime** complex, the pH of the solution should be maintained between 5 and 9.<sup>[1][2][3][4]</sup> The formation of the characteristic cherry-red precipitate is complete within this range. Many protocols recommend a slightly alkaline medium, often adjusted with ammonia.<sup>[5][6]</sup>

### Q2: What occurs if the solution's pH is too low (acidic)?

If the pH drops below 5, the precipitation will be incomplete.<sup>[1][7]</sup> In a highly acidic environment, the equilibrium of the reaction shifts to the left, favoring the soluble nickel(II) ions ( $\text{Ni}^{2+}$ ) and the protonated form of dimethylglyoxime.<sup>[2][6]</sup> This causes the **nickel dimethylglyoxime** precipitate to dissolve back into the solution.<sup>[1][7]</sup>

## Q3: What happens if the solution's pH is too high (alkaline)?

While precipitation occurs in alkaline conditions, a pH that is too high can lead to two main issues. Firstly, there is a risk of co-precipitating nickel(II) hydroxide ( $\text{Ni(OH)}_2$ ), which would lead to erroneously high results.<sup>[8]</sup> Secondly, at a pH above 9, the efficiency of complex formation may decrease as nickel ions can form hydroxide species that do not readily react with the DMG ligand.<sup>[9][10]</sup>

## Q4: How can I prevent other metal ions like iron from interfering with the analysis?

Interference from other metal ions, such as iron(III), which can precipitate as hydroxides in the required pH range, is a common issue. To prevent this, a masking agent like tartaric acid or citric acid should be added to the solution before adjusting the pH with ammonia.<sup>[2][3][5]</sup> These agents form stable, soluble complexes with potential interfering ions, keeping them in the solution while the **nickel dimethylglyoxime** selectively precipitates.<sup>[5]</sup>

## Q5: What is homogeneous precipitation and why is it sometimes recommended?

Homogeneous precipitation is a technique used to produce a denser, more compact, and easily filterable precipitate.<sup>[2][7]</sup> This is achieved by adjusting the initial pH to an acidic level (e.g., 3 or 4) and then adding urea.<sup>[2][7]</sup> Upon heating, the urea slowly hydrolyzes to generate ammonia uniformly throughout the solution. This gradual and uniform increase in pH causes the slow and controlled formation of the **nickel dimethylglyoxime** precipitate, improving its physical characteristics.<sup>[2]</sup>

## Troubleshooting Guide

### Issue: No red precipitate forms after adding dimethylglyoxime and ammonia.

- Cause: The pH of the solution is likely too acidic.

- Solution: Check the pH of the solution using pH paper or a pH meter. Carefully add dilute ammonia solution dropwise while stirring until the solution is slightly alkaline and a faint smell of ammonia is detectable.[\[6\]](#) The optimal range for precipitation to begin is between pH 5 and 9.[\[1\]](#)

## Issue: The red precipitate forms initially but then dissolves.

- Cause: The solution has become too acidic, causing the precipitate to dissolve.[\[6\]](#)[\[7\]](#) This can happen if an insufficient amount of buffer was used or if other reactions in the solution are producing acid.
- Solution: Re-adjust the pH by slowly adding dilute ammonia. Use a citrate or ammonia buffer to stabilize the pH within the optimal 5-9 range for the duration of the experiment.[\[1\]](#)[\[2\]](#)

## Issue: The final calculated percentage of nickel is unexpectedly low.

- Cause 1: Incomplete precipitation due to the pH being too low.[\[7\]](#)
- Solution 1: Ensure the pH is maintained in the weak ammonia range (pH 7-9) during the entire precipitation and digestion period.[\[2\]](#)
- Cause 2: The precipitate was washed with pure distilled water, which can cause some of the precipitate to redissolve (peptization).
- Solution 2: Wash the precipitate with cold water to which a small amount of ammonia has been added.[\[2\]](#)
- Cause 3: Insufficient dimethylglyoxime reagent was added.
- Solution 3: After filtering, test the filtrate for completeness of precipitation by adding a few more milliliters of the dimethylglyoxime solution. If more precipitate forms, the initial amount was insufficient.[\[2\]](#)

## Issue: The final calculated percentage of nickel is unexpectedly high.

- Cause 1: Co-precipitation of interfering metal hydroxides (e.g.,  $\text{Fe}(\text{OH})_3$ ).
- Solution 1: Ensure a sufficient amount of a masking agent (tartaric or citric acid) was added before making the solution alkaline.[\[5\]](#)
- Cause 2: Excess dimethylglyoxime reagent precipitated from the alcoholic solution. Dimethylglyoxime has low solubility in water.[\[2\]](#)
- Solution 2: Avoid adding a large excess of the DMG reagent. The amount added should be just enough to ensure complete precipitation of the nickel.[\[1\]](#)
- Cause 3: The precipitate was not dried to a constant weight.
- Solution 3: Continue the cycle of drying in an oven (110-120°C), cooling in a desiccator, and weighing until consecutive weights agree within  $\pm 0.4$  mg.[\[2\]](#)[\[6\]](#)

## Quantitative Data on Precipitation Efficiency

While detailed datasets are specific to experimental conditions, literature provides a clear indication of the optimal pH range for achieving maximum precipitation.

pH Range	Nickel Precipitation Efficiency	Notes
< 5	Incomplete / Poor	The complex is soluble in mineral acids; equilibrium favors dissolved $\text{Ni}^{2+}$ . <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
5 - 9	Quantitative / Optimal	The formation of the red chelate occurs quantitatively. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
6 - 8	> 98%	Studies show negligible impact on Ni precipitation in this range, with up to 98.5% achieved at pH 8. <a href="#">[11]</a>
> 9	Decreasing / Risk of Error	Potential for co-precipitation of nickel hydroxide and formation of non-reactive nickel species. <a href="#">[9]</a> <a href="#">[10]</a>

## Experimental Protocol

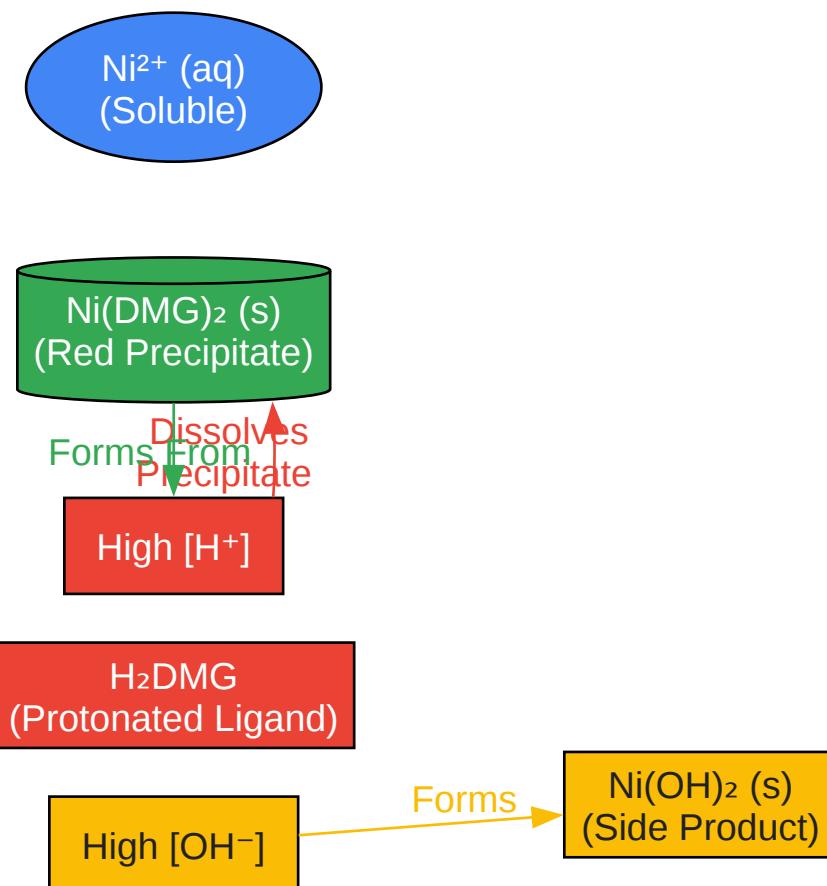
### Gravimetric Determination of Nickel with Dimethylglyoxime

- Sample Preparation: Accurately weigh a sample containing a known amount of nickel and dissolve it in a 400 mL beaker using dilute hydrochloric acid. Dilute the solution to approximately 150-200 mL with distilled water.[\[6\]](#)[\[12\]](#)
- Masking of Interfering Ions: Add approximately 5 g of tartaric acid or citric acid to the solution and stir until dissolved. This will keep ions like  $\text{Fe}^{3+}$  in solution.[\[5\]](#) Heat the solution to 60-80°C.[\[6\]](#)
- Initial pH Adjustment: In a fume hood, slowly add dilute ammonium hydroxide until the solution is neutral or slightly alkaline. A distinct smell of ammonia should be present. If any precipitate of metal hydroxides forms, re-acidify with HCl, add more tartaric acid, and repeat the neutralization.[\[2\]](#)[\[5\]](#)

- Precipitation: Add approximately 20-30 mL of a 1% (w/v) alcoholic solution of dimethylglyoxime.[5][12] Immediately follow this by adding dilute ammonia solution dropwise and with constant stirring until the formation of the red **nickel dimethylglyoxime** precipitate is complete.
- Digestion: Keep the beaker with the precipitate on a water bath or hot plate at 60°C for at least 30-60 minutes.[6] This process, known as digestion, allows smaller particles to dissolve and re-precipitate onto larger ones, resulting in a more easily filterable solid.
- Filtration and Washing: Allow the beaker to cool to room temperature. Filter the precipitate through a pre-weighed sintered glass crucible (G4).[3] Wash the precipitate several times with cold water containing a few drops of ammonia until the washings are free of chloride ions (test with acidified silver nitrate solution).[2][5]
- Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120°C for at least one hour.[6] Transfer the crucible to a desiccator to cool to room temperature. Weigh the crucible accurately. Repeat the drying, cooling, and weighing steps until a constant mass is achieved.[6]
- Calculation: Calculate the mass of the **nickel dimethylglyoxime** precipitate. Using the stoichiometric relationship (gravimetric factor), determine the mass and percentage of nickel in the original sample.

## Visualizations

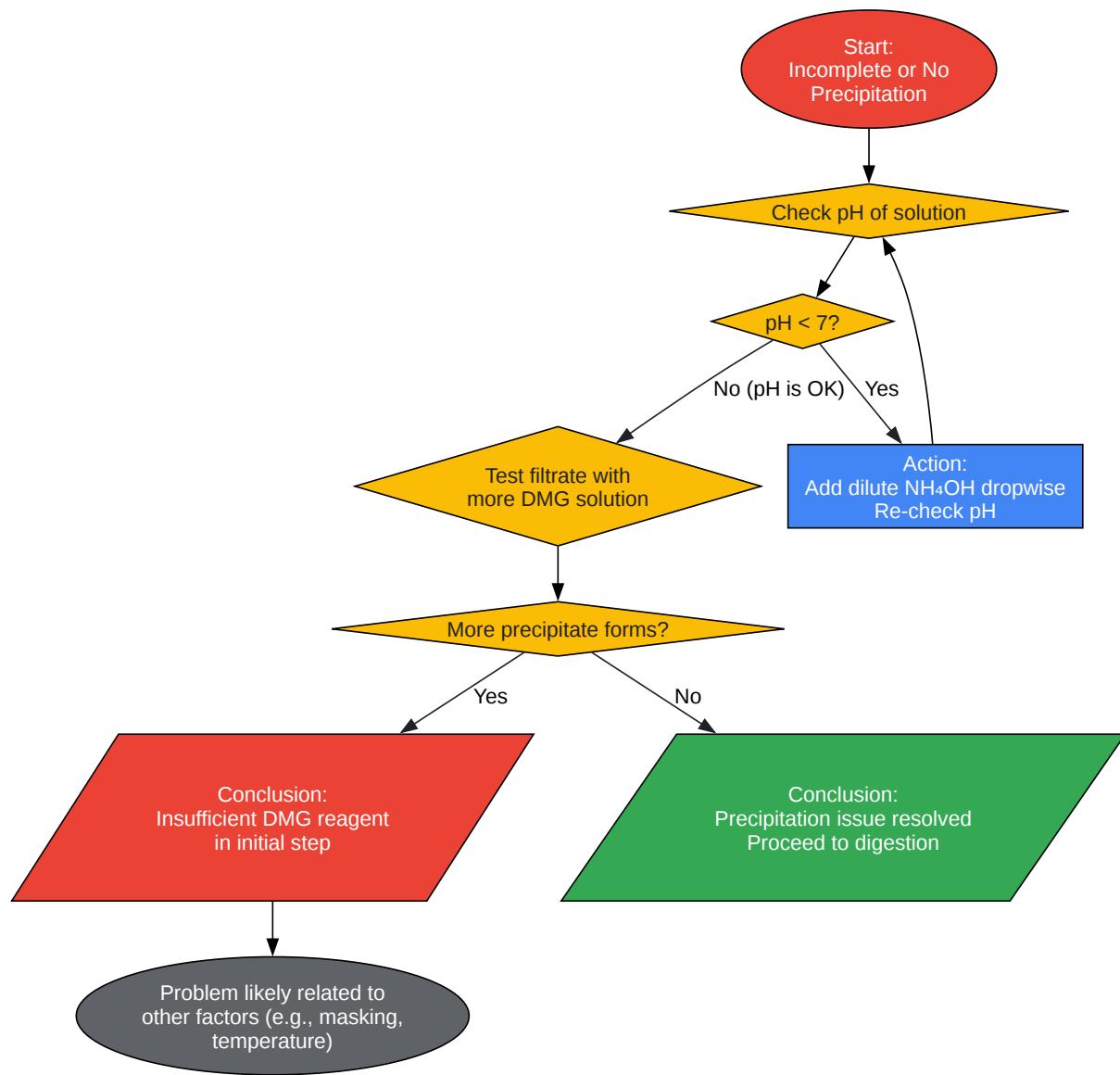
### Logical Relationship of pH Effect



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Caption: Effect of pH on Nickel-DMG Equilibrium.

## Troubleshooting Workflow for Incomplete Precipitation

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Caption: Troubleshooting workflow for precipitation issues.

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